molecular formula C17H19N5OS B2564466 5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole CAS No. 2411202-32-7

5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B2564466
CAS No.: 2411202-32-7
M. Wt: 341.43
InChI Key: JJTQGABZEPSVOF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Anticandidal Agents : The synthesis of oxadiazole derivatives, including a structure similar to the compound of interest, has shown promising anticandidal activities against various Candida species. These derivatives were synthesized through nucleophilic substitution reactions and evaluated in vitro, demonstrating potent effects compared to standard antifungal treatments (Kaplancıklı, 2011).

  • Antioxidant Activity : A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives has revealed significant antioxidant activity. This activity was attributed to the presence of electron-donating and electron-withdrawing groups on the thienopyrimidine ring, affecting radical scavenging abilities (Kotaiah et al., 2012).

Anti-inflammatory and Anticancer Potential

  • COX-2 Inhibition for Anti-inflammatory Applications : Benzimidazole analogs endowed with oxadiazole were synthesized to achieve selective cyclooxygenase (COX-2) inhibition. These compounds exhibited good to remarkable activity and potential as anti-inflammatory agents, with some showing significant COX-2 inhibition and anti-inflammatory activity in vivo (Rathore et al., 2014).

  • Anticancer Activities : Indole-tethered [1,3,4]oxadiazolo[3,2-a]pyrimidin-5-one hybrids were synthesized and showed strong anti-pancreatic cancer activity. This highlights the potential of oxadiazole derivatives in chemotherapy for pancreatic cancer, with specific compounds outperforming standard drugs in efficacy (Gummidi et al., 2020).

Miscellaneous Applications

  • Antimicrobial Activities : Pyrazolo[3,4-d]pyrimidine derivatives, including structures related to the compound , have been synthesized and tested for antimicrobial activities against a range of bacteria and fungi. Some derivatives showed moderate to outstanding antimicrobial activity, suggesting potential use as lead compounds for further investigation (El-sayed et al., 2017).

Properties

IUPAC Name

5-cyclopropyl-3-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-12(1)17-20-14(21-23-17)9-11-3-6-22(7-4-11)16-15-13(5-8-24-15)18-10-19-16/h5,8,10-12H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTQGABZEPSVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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